5-[6-(cycloheptylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide
Description
5-[6-(cycloheptylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits
Properties
IUPAC Name |
5-[6-(cycloheptylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-14-9-10-15(13-18(14)26(24,25)20-2)17-11-12-19(23-22-17)21-16-7-5-3-4-6-8-16/h9-13,16,20H,3-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJNFRUHXNZTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCCC3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[6-(cycloheptylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The most common synthetic route involves the cyclization of phenylhydrazone derivatives followed by functionalization at various ring positions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. For instance, the use of specific solvents like acetone or acetonitrile can significantly enhance the reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halides, hydrazines, and ketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with halides in the presence of a suitable solvent can lead to the formation of substituted pyridazinone derivatives .
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of new drugs and agrochemicals . In biology and medicine, it has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows for easy functionalization, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit calcium ion influx, which is essential for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities. The compound’s ability to interact with multiple targets makes it a potent candidate for further research and development .
Comparison with Similar Compounds
5-[6-(cycloheptylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide can be compared with other pyridazinone derivatives, such as 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their pharmacological activities. The unique cycloheptylamino group in 5-[6-(cycloheptylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide distinguishes it from other derivatives and contributes to its specific biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
